(4-Fluorophenyl)acetone

Overview

Description

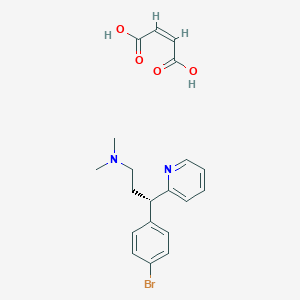

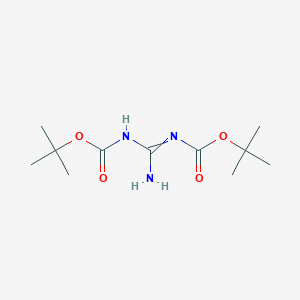

4-Fluorophenylacetone: is an organic compound with the molecular formula C9H9FO . It is a fluorinated derivative of phenylacetone and is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . The compound is characterized by a fluorine atom attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluorophenylacetone involves the reaction of 4-fluorobenzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of 4-Fluorophenylacetone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-fluorophenylacetic acid.

Reduction: Reduction reactions can convert it to 4-fluorophenylethanol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products:

Oxidation: 4-Fluorophenylacetic acid.

Reduction: 4-Fluorophenylethanol.

Substitution: Various substituted phenylacetones depending on the reagent used.

Scientific Research Applications

4-Fluorophenylacetone is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of 4-Fluorophenylacetone involves its interaction with various molecular targets:

Receptor Binding: It has been shown to inhibit 5-HT2 receptors, affecting serotonin and dopamine pathways.

Protein Binding: The compound can bind to nucleophilic sites on proteins, potentially inhibiting protein synthesis.

Comparison with Similar Compounds

Phenylacetone: Lacks the fluorine atom, resulting in different chemical properties.

4-Chlorophenylacetone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

4-Methoxyphenylacetone: Features a methoxy group, altering its chemical behavior compared to 4-Fluorophenylacetone.

Uniqueness: 4-Fluorophenylacetone’s unique properties stem from the presence of the fluorine atom, which influences its reactivity, stability, and interactions with biological targets. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name |

1-(4-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKIIWSVFBTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196641 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

459-03-0 | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

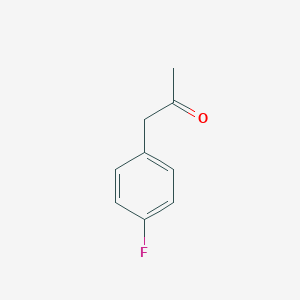

Q1: How does the single-point mutation V328A in the ω-transaminase affect the enantioselectivity of the enzyme towards (4-fluorophenyl)acetone?

A1: The research demonstrates that the V328A mutation in the ω-transaminase from Arthrobacter citreus leads to a complete reversal of enantioselectivity towards this compound. While the wild-type enzyme exhibits (S)-selectivity, the mutated variant displays (R)-selectivity for this specific substrate. [] This highlights the significant impact even single amino acid changes can have on the active site environment and consequently, the enantiopreference of the enzyme. Interestingly, this switch in enantioselectivity is substrate dependent, as the V328A variant retains (S)-selectivity for another substrate, 4-nitroacetophenone. [] This underscores the complex interplay between substrate structure and enzyme active site configuration in determining reaction outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B124677.png)

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)